
Benzenetellurinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenetellurinic acid is an organotellurium compound with the chemical formula (C_6H_5TeO_2H) It is a derivative of benzoic acid where the carboxyl group is replaced by a tellurinic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenetellurinic acid can be synthesized through the oxidation of diphenyl ditelluride. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid under controlled conditions. The general reaction scheme is as follows: [ (C_6H_5Te)_2 + 2 H_2O_2 \rightarrow 2 C_6H_5TeO_2H ]
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction vessels and conditions to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenetellurinic acid undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form benzenetellurinic anhydride.
Reduction: It can be reduced back to diphenyl ditelluride.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzenetellurinic anhydride.
Reduction: Diphenyl ditelluride.
Substitution: Various substituted benzenetellurinic acids depending on the electrophile used.
Applications De Recherche Scientifique
Benzenetellurinic acid has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Oxidizing Agent: Its derivatives, such as benzenetellurinic anhydride, are used as mild oxidizing agents for various substrates including thiols, phosphines, and hydroquinones.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which benzenetellurinic acid exerts its effects involves the formation of reactive intermediates. For example, in oxidation reactions, this compound forms benzenetellurinic anhydride, which acts as the active species. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneseleninic acid: Similar in structure but contains selenium instead of tellurium.
Benzoic acid: The parent compound with a carboxyl group instead of a tellurinic acid group.
Uniqueness
Benzenetellurinic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs
Conclusion
This compound is a fascinating compound with unique chemical properties and a range of potential applications in scientific research. Its synthesis, reactivity, and applications make it a valuable subject of study in the fields of chemistry and materials science.
Propriétés
Numéro CAS |
68961-54-6 |
|---|---|
Formule moléculaire |
C6H6O2Te |
Poids moléculaire |
237.7 g/mol |
Nom IUPAC |
benzenetellurinic acid |
InChI |
InChI=1S/C6H6O2Te/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) |
Clé InChI |
YTFHDSATAJKWHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Te](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


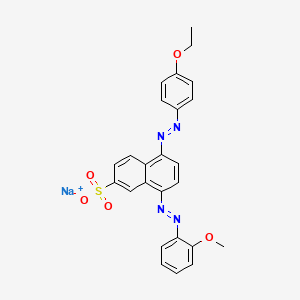
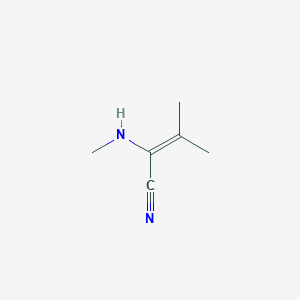
![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
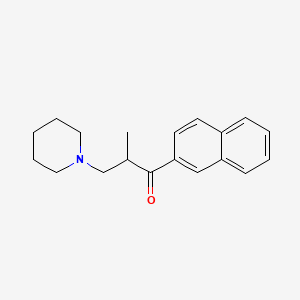
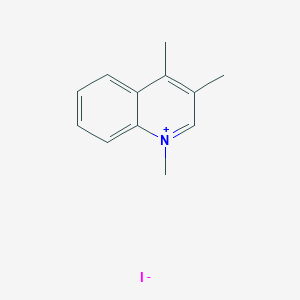

![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
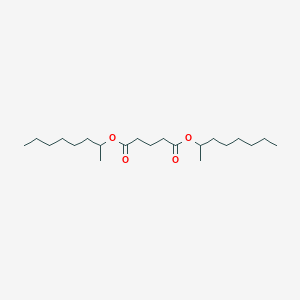
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
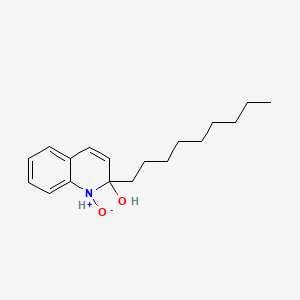
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)

